3-Chloro-5-(pentyloxy)pyridazine
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Overview
Description
3-Chloro-5-(pentyloxy)pyridazine is a heterocyclic compound with the molecular formula C9H13ClN2O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pentyloxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with pentanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 5-position is replaced by the pentyloxy group. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pentyloxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of various substituted pyridazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-(pentyloxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates for treating various diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studying enzyme interactions and molecular recognition processes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(methoxy)pyridazine: Similar structure but with a methoxy group instead of a pentyloxy group.
3-Chloro-5-(ethoxy)pyridazine: Similar structure but with an ethoxy group instead of a pentyloxy group.
3-Chloro-5-(butoxy)pyridazine: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
3-Chloro-5-(pentyloxy)pyridazine is unique due to its specific pentyloxy substitution, which can influence its chemical reactivity and biological activity. The length of the pentyloxy chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its shorter-chain analogs .
Properties
CAS No. |
1346698-36-9 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-5-pentoxypyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-2-3-4-5-13-8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3 |
InChI Key |
DMSDTKFYZDFSSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
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